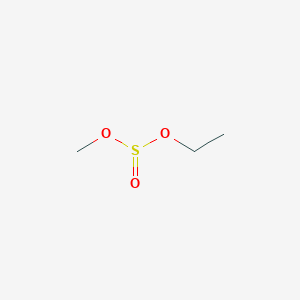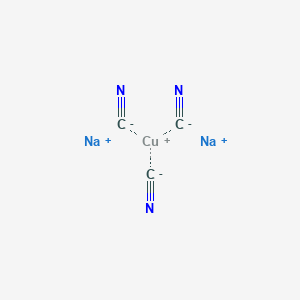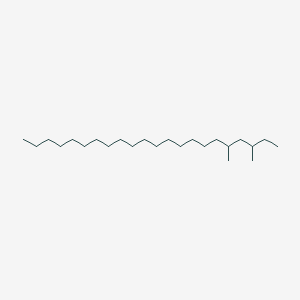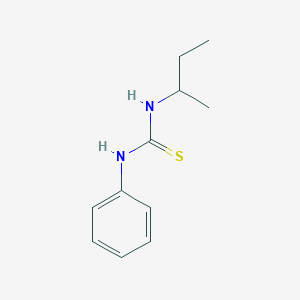
Thiourea, N-(1-methylpropyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(1-methylpropyl)-N'-phenyl-, also known as Phenylthiourea, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in the field of biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in scientific research. It is commonly used as a reagent for the detection of cyanide ions in biological samples. Thiourea, N-(1-methylpropyl)-N'-phenyl-, reacts with cyanide ions to form a stable complex that can be detected through spectroscopic analysis.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, is also used as a model compound for studying the mechanism of action of thyroid hormones. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the binding of thyroid hormones to their receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Mecanismo De Acción
The mechanism of action of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the inhibition of various enzymes and receptors in the body. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the activity of thyroid hormone receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, can also inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the toxicity of certain compounds and a decrease in their efficacy.
Efectos Bioquímicos Y Fisiológicos
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several biochemical and physiological effects on the body. It has been shown to decrease the metabolic rate and increase the production of reactive oxygen species. It can also cause oxidative damage to various tissues and organs in the body.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has also been shown to have anti-inflammatory and anti-cancer properties. It can inhibit the growth and proliferation of cancer cells and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions.
However, thiourea, N-(1-methylpropyl)-N'-phenyl-, can be toxic to certain cell types and can interfere with the activity of various enzymes and receptors in the body. It is important to use appropriate safety precautions when handling thiourea, N-(1-methylpropyl)-N'-phenyl-, and to carefully consider its potential effects on experimental outcomes.
Direcciones Futuras
There are several future directions for the use of thiourea, N-(1-methylpropyl)-N'-phenyl-, in scientific research. One area of interest is the development of novel thiourea derivatives with improved properties for the detection of cyanide ions and other analytes in biological samples.
Another area of interest is the further investigation of the anti-inflammatory and anti-cancer properties of thiourea, N-(1-methylpropyl)-N'-phenyl-. This could lead to the development of new therapies for the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, thiourea, N-(1-methylpropyl)-N'-phenyl-, is a versatile chemical compound that has several applications in scientific research. It can be synthesized through a simple reaction and purified through recrystallization. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has been shown to have several biochemical and physiological effects on the body, including the inhibition of thyroid hormone receptors and the production of reactive oxygen species. It has several advantages and limitations for lab experiments and several future directions for research.
Métodos De Síntesis
The synthesis of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the reaction of aniline with carbon disulfide and an alkylating agent. The reaction produces a thiourea derivative that can be purified through recrystallization. The purity of the product can be confirmed through melting point determination and spectroscopic analysis.
Propiedades
Número CAS |
15093-37-5 |
|---|---|
Nombre del producto |
Thiourea, N-(1-methylpropyl)-N'-phenyl- |
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
Clave InChI |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)N=C(NC1=CC=CC=C1)S |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
SMILES canónico |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Otros números CAS |
15093-37-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



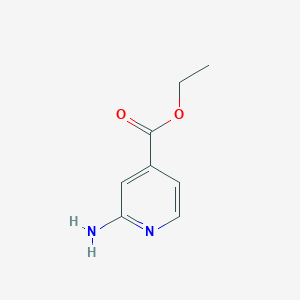
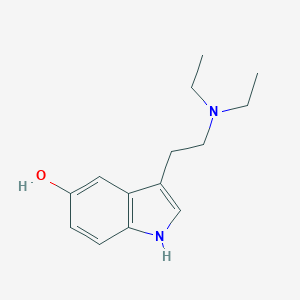
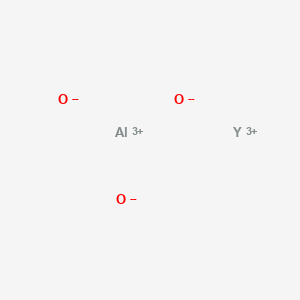
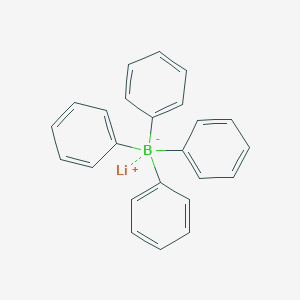
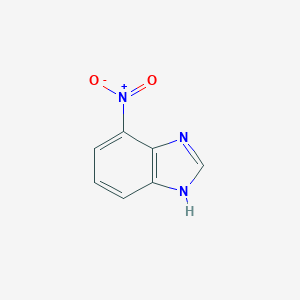



![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)


